4-Bromo-2-fluorophenylzinc iodide
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Overview
Description
4-Bromo-2-fluorophenylzinc iodide is an organozinc compound with the molecular formula BrC6H3(F)ZnI. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
Preparation Methods
4-Bromo-2-fluorophenylzinc iodide can be synthesized through various methods. One common synthetic route involves the reaction of 4-bromo-2-fluoroiodobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The resulting product is a solution of this compound in THF .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
4-Bromo-2-fluorophenylzinc iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile. Common reagents for these reactions include halides and other nucleophiles.
Cross-Coupling Reactions: This compound is widely used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.
Scientific Research Applications
4-Bromo-2-fluorophenylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.
Biology: In biological research, this compound can be used to modify biomolecules and study their interactions.
Medicine: The compound’s role in the synthesis of pharmaceuticals is significant.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-fluorophenylzinc iodide involves its ability to act as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the electrophilic center of the substrate, facilitating the formation of a new carbon-carbon bond. This process is often catalyzed by transition metals such as palladium, which enhances the reactivity and selectivity of the reaction .
Comparison with Similar Compounds
4-Bromo-2-fluorophenylzinc iodide can be compared with other similar organozinc compounds, such as:
Phenylzinc iodide: Similar in structure but lacks the bromine and fluorine substituents, making it less reactive in certain cross-coupling reactions.
2-Fluorophenylzinc iodide: Contains a fluorine substituent but lacks the bromine atom, which can affect its reactivity and selectivity in chemical reactions.
4-Fluorophenylzinc bromide: Similar in structure but with a bromine atom instead of an iodine atom, which can influence its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its combination of bromine and fluorine substituents, which enhance its reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
1-bromo-3-fluorobenzene-4-ide;iodozinc(1+) |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZHZNSHJWDVSO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=[C-]1)F)Br.[Zn+]I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFIZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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